5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid
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Overview
Description
The compound 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid is a complex organic molecule. . This compound is often used as a reference standard in pharmaceutical research and quality control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid involves multiple steps. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonylphenyl group: This step involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the ethoxy and methylpiperazinyl groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to thiol derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products
Oxidation products: Aldehydes or carboxylic acids.
Reduction products: Thiol derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has several scientific research applications:
Pharmaceutical research: Used as a reference standard for quality control and method validation in the production of sildenafil.
Biological studies: Investigated for its potential effects on various biological pathways.
Medicinal chemistry: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industrial applications: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid involves its interaction with specific molecular targets:
Phosphodiesterase inhibition: Similar to sildenafil, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate.
Pathways involved: This inhibition affects various signaling pathways, particularly those involved in smooth muscle relaxation and vasodilation.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, known for its use in treating erectile dysfunction.
Vardenafil: Another phosphodiesterase inhibitor with similar structure and function.
Tadalafil: A longer-acting phosphodiesterase inhibitor.
Uniqueness
Structural differences: The presence of the ethoxy and methylpiperazinyl groups distinguishes it from sildenafil and other similar compounds.
Pharmacokinetic properties: These structural differences may result in variations in absorption, distribution, metabolism, and excretion.
Properties
Molecular Formula |
C23H40N6O7S2 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid |
InChI |
InChI=1S/C22H36N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14,17,19-21,23,25H,5-7,10-13H2,1-4H3,(H,24,29);1H3,(H,2,3,4) |
InChI Key |
NIZWUSWLGFTBAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)N(N1)C.CS(=O)(=O)O |
Origin of Product |
United States |
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